molecular formula C38H66N8O7 B10785377 Kpyil

Kpyil

Cat. No.: B10785377
M. Wt: 747.0 g/mol
InChI Key: TZCYVPLNMOJUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13): is a synthetic peptide derived from the neurotensin peptide sequence. Neurotensin is a 13-amino acid peptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The fragment (8-13) represents the active portion of the neurotensin peptide, which includes the amino acids from position 8 to 13. This compound has been studied for its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can yield analogs with altered biological activity .

Mechanism of Action

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) exerts its effects by binding to neurotensin receptors (NTR1) on the cell surface. This binding induces receptor internalization and downregulation, leading to a decrease in cell-surface receptor density. The peptide’s interaction with NTR1 triggers intracellular signaling pathways that modulate various physiological processes, including neurotransmitter release, cell proliferation, and pain perception .

Comparison with Similar Compounds

Uniqueness: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) is unique due to the presence of lysine residues at positions 8 and 9, which can influence its binding affinity and specificity for neurotensin receptors. This modification can enhance the peptide’s stability and bioactivity compared to other neurotensin fragments .

Properties

IUPAC Name

2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYVPLNMOJUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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